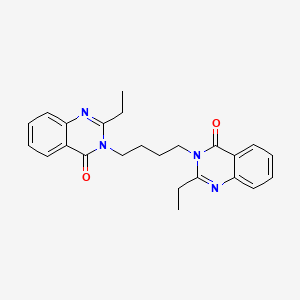![molecular formula C20H26N2O3 B15031520 2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol](/img/structure/B15031520.png)
2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol is an organic compound known for its unique chemical structure and properties. It is a phenolic compound with two tert-butyl groups and a nitrophenylamino group attached to the phenol ring. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, 2,6-di-tert-butylphenol, and 2-nitroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as an acid or base to facilitate the reaction.
Reaction Steps: The phenol undergoes nitration to introduce the nitro group, followed by a coupling reaction with 2,6-di-tert-butylphenol to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including crystallization, filtration, and distillation to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to 2,6-Di-tert-butyl-4-[(2-aminophenyl)amino]phenol.
Substitution: Various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in various industrial products.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It may modulate cell signaling pathways, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used as a food preservative.
2,4-Di-tert-butylphenol: Used in the production of antioxidants and UV absorbers.
2,6-Di-tert-butylphenol: Utilized in the synthesis of agrochemicals and fragrances.
Uniqueness
2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol is unique due to its combination of tert-butyl groups and a nitrophenylamino group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H26N2O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(2-nitroanilino)phenol |
InChI |
InChI=1S/C20H26N2O3/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)21-16-9-7-8-10-17(16)22(24)25/h7-12,21,23H,1-6H3 |
Clave InChI |
XVJHOKUIIZBQGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15031443.png)
![2-{[(E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15031448.png)

![2-[(4-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15031455.png)
![4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B15031462.png)
![7-[(Furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031466.png)
methyl}quinolin-8-ol](/img/structure/B15031469.png)
![Methyl 5'-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B15031475.png)
![6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031486.png)

![2-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15031491.png)
![methyl (5E)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15031492.png)
![(4E)-4-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B15031502.png)

